(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique structure combining a nitro group, a phenyl group, a tetrahydropyrroloquinoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. The process often begins with the formation of the tetrahydropyrroloquinoline core, followed by the introduction of the nitro and phenyl groups. The final step usually involves the attachment of the thiophene ring through a coupling reaction. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts such as palladium or copper to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In the field of biology and medicine, this compound is of interest due to its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to determine the specific biological activities of this compound and its potential therapeutic applications.
Industry
In industry, this compound may be used in the development of new materials with unique electronic or optical properties. Its complex structure allows for the fine-tuning of these properties to meet specific industrial needs.
Mechanism of Action
The mechanism of action of (3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The nitro group, for example, may undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenyl and thiophene rings may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Quinoline Derivatives: Compounds with a quinoline core are known for their antimicrobial and anticancer properties.
Thiophene Derivatives: These compounds are studied for their electronic and optical properties.
Uniqueness
What sets (3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone apart is its combination of these structural elements into a single molecule. This unique structure allows for the exploration of new chemical and biological activities that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H18N2O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3-nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H18N2O3S/c26-23(19-11-6-14-29-19)22-20(16-8-2-1-3-9-16)21(25(27)28)18-13-12-15-7-4-5-10-17(15)24(18)22/h1-14,18,20-22H |
InChI Key |
IVXTXTKDOXPLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CS5)[N+](=O)[O-] |
Origin of Product |
United States |
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